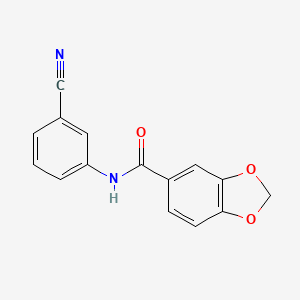![molecular formula C15H15N3O4 B5698898 N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5698898.png)
N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide, also known as DMAPT, is a synthetic compound that has gained attention in recent years due to its potential as an anticancer agent. This compound has been shown to have promising results in preclinical studies and has the potential to be developed into a new cancer treatment. In
Mechanism of Action
N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide exerts its anticancer effects through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that is involved in the regulation of cell survival, proliferation, and inflammation. This compound inhibits the activation of NF-κB, leading to the induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the expression of genes involved in angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, this compound has been shown to have anti-inflammatory and immunomodulatory effects. This compound has also been shown to inhibit the expression of genes involved in angiogenesis, making it a potential treatment for diseases such as macular degeneration and diabetic retinopathy.
Advantages and Limitations for Lab Experiments
One advantage of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is its relatively simple synthesis method, which allows for large-scale production. In addition, this compound has been extensively studied in preclinical models of cancer, making it a promising candidate for further development. One limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. One direction is the development of new formulations of this compound that improve its solubility and bioavailability. Another direction is the development of combination therapies that include this compound, such as combining it with chemotherapy or radiation therapy. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Finally, the development of new analogs of this compound with improved anticancer activity and selectivity is another potential direction for future research.
Conclusion:
This compound is a promising anticancer agent with potential applications in other diseases such as inflammatory diseases and angiogenesis-related diseases. Its simple synthesis method and extensive preclinical studies make it a promising candidate for further development. Future research should focus on improving its solubility and bioavailability, developing combination therapies, and developing new analogs with improved selectivity and activity.
Synthesis Methods
The synthesis of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 3,4-dimethoxybenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out on a large scale, making it a promising candidate for further development.
Scientific Research Applications
N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-6-5-10(8-13(12)21-2)15(19)22-18-14(16)11-4-3-7-17-9-11/h3-9H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGMLORAAYMXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)



![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)

![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)


![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)